molecular formula C15H15NO2 B14117104 2-Acetamino-3'-methoxybiphenyl

2-Acetamino-3'-methoxybiphenyl

Cat. No.: B14117104
M. Wt: 241.28 g/mol
InChI Key: UCPYPAATKKDPCZ-UHFFFAOYSA-N
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Description

2-Acetamino-3’-methoxybiphenyl is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, where an acetamino group is attached to the second carbon of one phenyl ring, and a methoxy group is attached to the third carbon of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamino-3’-methoxybiphenyl typically involves the reaction of 2’-bromoacetanilide with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in toluene at 90°C for 30 minutes, yielding the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for 2-Acetamino-3’-methoxybiphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-3’-methoxybiphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized biphenyl derivatives.

    Reduction: Amino derivatives of biphenyl.

    Substitution: Various substituted biphenyl compounds depending on the nucleophile used.

Scientific Research Applications

2-Acetamino-3’-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Acetamino-3’-methoxybiphenyl exerts its effects involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with proteins, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamino-3’-methylbiphenyl
  • 2-Acetamino-3-(trifluoromethyl)biphenyl
  • 2-Acetamino-3-(methoxycarbonyl)biphenyl

Uniqueness

2-Acetamino-3’-methoxybiphenyl is unique due to the presence of both an acetamino and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological molecules, making it a valuable compound in various research applications .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[2-(3-methoxyphenyl)phenyl]acetamide

InChI

InChI=1S/C15H15NO2/c1-11(17)16-15-9-4-3-8-14(15)12-6-5-7-13(10-12)18-2/h3-10H,1-2H3,(H,16,17)

InChI Key

UCPYPAATKKDPCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)OC

Origin of Product

United States

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